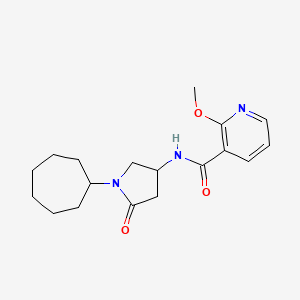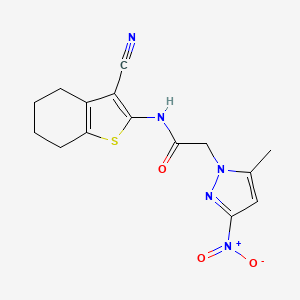
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methoxynicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methoxynicotinamide, commonly known as CYM-5442, is a small molecule compound that has shown potential in various scientific research applications. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and has been found to have a significant impact on cellular metabolism.
Wirkmechanismus
The mechanism of action of CYM-5442 is not fully understood; however, it is believed to work by increasing the levels of NAD+ in cells. NAD+ is a critical coenzyme that plays a vital role in cellular metabolism. CYM-5442 has been found to activate the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is responsible for the synthesis of NAD+. By increasing the levels of NAD+, CYM-5442 can enhance cellular metabolism and promote cellular health.
Biochemical and Physiological Effects
CYM-5442 has been found to have several biochemical and physiological effects. Studies have shown that CYM-5442 can increase the levels of NAD+ in cells, which can enhance cellular metabolism and promote cellular health. CYM-5442 has also been found to reduce inflammation and oxidative stress, which are both associated with various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CYM-5442 in lab experiments is its ability to enhance cellular metabolism and promote cellular health. CYM-5442 has also been found to reduce inflammation and oxidative stress, which can be beneficial in various disease models. However, one of the limitations of using CYM-5442 in lab experiments is its limited solubility, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for CYM-5442 research. One potential direction is to explore the use of CYM-5442 in combination therapy with chemotherapy drugs. Another potential direction is to investigate the potential of CYM-5442 in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CYM-5442 and its potential impact on cellular metabolism and health.
Conclusion
In conclusion, CYM-5442 is a small molecule compound that has shown potential in various scientific research applications. Its ability to enhance cellular metabolism and promote cellular health makes it a promising candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of CYM-5442 and its potential impact on cellular metabolism and health.
Synthesemethoden
The synthesis of CYM-5442 involves a multi-step process that includes the reaction of 2-methoxynicotinic acid with thionyl chloride to form 2-methoxy-4-chloropyridine. The resulting compound is then reacted with 1-cycloheptyl-3-pyrrolidinone in the presence of a base to form the desired product, CYM-5442.
Wissenschaftliche Forschungsanwendungen
CYM-5442 has been extensively studied in various scientific research applications. One of the most significant applications of CYM-5442 is in the field of cancer research. Studies have shown that CYM-5442 can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CYM-5442 has also been found to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-24-18-15(9-6-10-19-18)17(23)20-13-11-16(22)21(12-13)14-7-4-2-3-5-8-14/h6,9-10,13-14H,2-5,7-8,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXKGKKAUDUOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2CC(=O)N(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-chlorobenzyl){[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6103863.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(5-hydroxy-2-methylphenyl)benzamide](/img/structure/B6103866.png)
![1-[2-(4-morpholinyl)ethyl]-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone](/img/structure/B6103870.png)
![N-{3-oxo-3-[(4-pyridinylmethyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6103876.png)
![2-benzyl-4-[(4-pyridinylthio)acetyl]morpholine](/img/structure/B6103877.png)
![5-bromo-2-chloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B6103883.png)

![N-allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide](/img/structure/B6103909.png)
![2-methoxyethyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B6103910.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinyl]propanamide](/img/structure/B6103931.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6103955.png)